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molecular formula C9H9NO3S B8487634 5-Hydroxymethyl-2-methylsulfonyl-benzonitrile

5-Hydroxymethyl-2-methylsulfonyl-benzonitrile

Cat. No. B8487634
M. Wt: 211.24 g/mol
InChI Key: IBOYEKFHMXXYSL-UHFFFAOYSA-N
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Patent
US09242963B2

Procedure details

A flask is charged with 5-hydroxymethyl-2-methylsulfanyl-benzonitrile (0.866 g, 4.86 mmol) in a mixture of MeOH (10 mL) and water (10 mL). Oxone (7.47 g, 12.16 mmol) is added and the mixture is stirred at room temperature for 16 h. The residue is acidified to pH 1 using aqueous 1M HCl and then extracted with dichloromethane twice. The organic layer is dried over sodium sulfate and concentrated in vacuo to afford 5-hydroxymethyl-2-methanesulfonyl-benzonitrile as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 3.28 (s, 3H), 4.89 (s, 2H), 7.80 (d, J=8.1 Hz, 1H), 7.95 (s, 1H), 8.18 (d, J=8.1 Hz, 1H).
Quantity
0.866 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
7.47 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6](SC)=[C:7]([CH:10]=1)[C:8]#[N:9].O[O:14][S:15]([O-:17])=O.[K+].Cl.[CH3:20]O>O>[OH:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([S:15]([CH3:20])(=[O:17])=[O:14])=[C:7]([CH:10]=1)[C:8]#[N:9] |f:1.2|

Inputs

Step One
Name
Quantity
0.866 g
Type
reactant
Smiles
OCC=1C=CC(=C(C#N)C1)SC
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7.47 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OCC=1C=CC(=C(C#N)C1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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